Tug-770

Description

Structure

3D Structure

Properties

IUPAC Name |

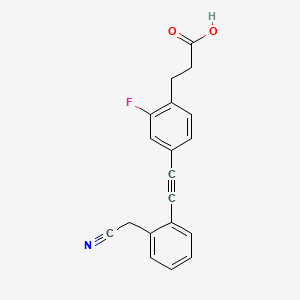

3-[4-[2-[2-(cyanomethyl)phenyl]ethynyl]-2-fluorophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FNO2/c20-18-13-14(6-8-17(18)9-10-19(22)23)5-7-15-3-1-2-4-16(15)11-12-21/h1-4,6,8,13H,9-11H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZUBVPJNPVIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)C#CC2=CC(=C(C=C2)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735197 | |

| Record name | 3-(4-{[2-(Cyanomethyl)phenyl]ethynyl}-2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402601-82-4 | |

| Record name | 3-(4-{[2-(Cyanomethyl)phenyl]ethynyl}-2-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Tug-770: A Selective FFA1/GPR40 Agonist as a Potent Insulin Secretagogue

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), has emerged as a significant therapeutic target for the treatment of type 2 diabetes (T2D).[1][2][3] Located predominantly on pancreatic β-cells, FFA1 activation by endogenous long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1][4] This glucose-dependent mechanism of action presents a promising strategy for developing new anti-diabetic agents with a reduced risk of hypoglycemia. Tug-770 is a potent and selective synthetic agonist of FFA1, developed to explore the therapeutic potential of this receptor. This document provides a comprehensive technical overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols.

Core Mechanism of Action: FFA1/GPR40 Signaling

This compound selectively binds to and activates the FFA1 receptor, a Gq protein-coupled receptor (GPCR). Upon activation, the associated Gαq subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol. The resulting elevation in intracellular Ca2+ concentration amplifies the signaling cascade initiated by glucose metabolism, ultimately enhancing the exocytosis of insulin-containing granules from the pancreatic β-cell. This action is strictly dependent on elevated glucose levels, as FFA1 activation alone does not stimulate insulin secretion at basal glucose concentrations.

Figure 1: this compound activated FFA1/GPR40 signaling pathway.

Pharmacological and Physicochemical Data

This compound is characterized by its high potency for the human FFA1 receptor and favorable physicochemical properties for a drug candidate.

Data Presentation

The quantitative properties of this compound are summarized in the tables below.

Table 1: In Vitro Potency and Selectivity of this compound

| Target Receptor | Assay Type | Parameter | Value |

|---|---|---|---|

| Human FFA1 | Calcium Mobilization | EC₅₀ | 6 nM |

| BRET | pEC₅₀ | 7.64 | |

| BRET (with 0.1% BSA) | pEC₅₀ | 7.58 | |

| Mouse FFA1 | Calcium Mobilization | pEC₅₀ | 6.83 |

| Rat FFA1 | Calcium Mobilization | pEC₅₀ | 6.49 |

| Human FFA4 | Calcium Mobilization | Selectivity | >150-fold vs hFFA1 |

Table 2: Physicochemical and In Vitro ADME Properties of this compound

| Property | Method | Result |

|---|---|---|

| Aqueous Solubility (pH 7.4) | Shake-flask | >200 µM |

| Lipophilicity (LogD₇.₄) | Shake-flask | 1.41 |

| Plasma Protein Binding (Human) | N/A | 93.8% |

| Microsomal Stability (Human) | HLM incubation | Excellent |

| CYP Inhibition | Selected panel | No inhibition |

| P-glycoprotein (P-gp) Inhibition | N/A | No inhibition |

| Permeability | Caco-2 assay | Good |

| Bioavailability Score | In silico (SwissADME) | 0.85 |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Route | Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | T₁/₂ (h) | CL (mL/min/kg) | F (%) |

|---|---|---|---|---|---|---|

| Intravenous (IV) | 2.5 mg/kg | N/A | N/A | 2.2 | 16.5 | N/A |

| Oral (PO) | 10 mg/kg | 1290 | 0.25 | 2.7 | N/A | 87 |

Experimental Protocols and Methodologies

Detailed methods are crucial for the replication and validation of scientific findings. The following sections describe the key experimental procedures used to characterize this compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following receptor activation, a direct functional readout for Gq-coupled receptors.

Figure 2: Workflow for the Calcium Mobilization Assay.

Detailed Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human FFA1 receptor are cultured under standard conditions.

-

Plating: Cells are seeded into black-walled, clear-bottom 96-well microplates and grown to confluence.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage) at 37°C.

-

Compound Addition and Measurement: The plate is placed into a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured before the automated addition of this compound at various concentrations. Fluorescence intensity is then monitored in real-time to measure the change in intracellular calcium.

-

Data Analysis: The peak fluorescence response is normalized and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ value.

Insulin Secretion Assay

This assay quantifies the effect of this compound on insulin release from a pancreatic β-cell line under different glucose conditions.

Detailed Protocol:

-

Cell Culture: The rat insulinoma cell line INS-1E is cultured in RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, penicillin, streptomycin, and β-mercaptoethanol.

-

Pre-incubation: Cells are seeded in 24-well plates. Prior to the assay, they are washed and pre-incubated for 2 hours in Krebs-Ringer-HEPES (KRH) buffer containing 2.8 mM glucose (low glucose).

-

Incubation with Agonist: The pre-incubation buffer is replaced with KRH buffer containing either low (2.8 mM) or high (12.4 mM) glucose, with or without this compound (e.g., at 10 µM). Cells are then incubated for a defined period.

-

Sample Collection: After incubation, the supernatant is collected to measure secreted insulin. The cells are lysed to determine the total insulin content.

-

Quantification: Insulin concentrations in the supernatant and cell lysate are measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Secreted insulin is expressed as a percentage of the total insulin content. Statistical analysis (e.g., t-test) is used to compare the effect of this compound to the vehicle control under both low and high glucose conditions.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard method to assess in vivo glucose disposal and the effect of a compound on glycemic control in animal models.

References

- 1. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Tug-770: A Technical Guide for Type 2 Diabetes Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tug-770, a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40). This compound has emerged as a significant investigational compound in the field of type 2 diabetes research due to its ability to enhance glucose-stimulated insulin secretion (GSIS). This document outlines the core mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its key quantitative data.

Core Mechanism of Action

This compound exerts its therapeutic potential by selectively activating FFA1, a G-protein coupled receptor predominantly expressed on pancreatic β-cells.[1][2][3] Activation of FFA1 by this compound in the presence of elevated glucose levels initiates a signaling cascade that amplifies insulin secretion, thereby helping to regulate blood glucose.[4][5] This glucose-dependent action minimizes the risk of hypoglycemia, a common side effect of some other insulin secretagogues.

The primary signaling pathway involves the coupling of FFA1 to the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a key trigger for the exocytosis of insulin-containing granules from the β-cell. Some evidence also suggests that certain FFA1 agonists may also signal through a Gs-coupled pathway, leading to the production of cyclic AMP (cAMP), which can further potentiate insulin secretion.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound, facilitating comparison with other compounds.

| Parameter | Value | Species | Assay | Reference |

| EC50 | 6 nM | Human | Calcium Mobilization | |

| Selectivity | >150-fold vs. FFA4 | Human | Calcium Mobilization | |

| pEC50 | 6.83 ± 0.07 | Mouse | Not Specified | |

| pEC50 | 6.49 ± 0.05 | Rat | Not Specified |

| Pharmacokinetic Parameter | Value | Species | Dose & Route | Reference |

| tmax | 15 min | Mouse | 10 mg/kg, oral | |

| Cmax | 12340 ng/mL | Mouse | 10 mg/kg, oral | |

| t1/2 | 355 min | Mouse | 10 mg/kg, oral | |

| Bioavailability (F%) | 136% | Mouse | 10 mg/kg, oral |

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the potency of this compound in activating the FFA1 receptor by measuring changes in intracellular calcium concentration.

1. Cell Culture and Plating:

-

Culture Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human FFA1 receptor in an appropriate growth medium.

-

Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

2. Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Probenecid may be included to prevent dye leakage.

-

Remove the culture medium from the wells and add the dye-loading buffer.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

3. Compound Addition and Measurement:

-

Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Utilize a fluorescent imaging plate reader (FLIPR) or a similar instrument to measure the baseline fluorescence.

-

Add the different concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).

4. Data Analysis:

-

The change in fluorescence intensity reflects the increase in intracellular calcium.

-

Plot the peak fluorescence response against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vitro Insulin Secretion Assay

This assay measures the ability of this compound to stimulate insulin secretion from pancreatic β-cell lines in a glucose-dependent manner.

1. Cell Culture and Plating:

-

Culture a rat insulinoma cell line, such as INS-1E, in a suitable growth medium.

-

Seed the cells into 24-well plates and culture until they reach confluency.

2. Pre-incubation:

-

Gently wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).

-

Pre-incubate the cells in the low-glucose KRB buffer for 1-2 hours at 37°C to allow them to return to a basal state of insulin secretion.

3. Stimulation:

-

Prepare stimulation buffers with low (2.8 mM) and high (e.g., 16.7 mM) glucose concentrations.

-

To the appropriate wells, add the stimulation buffers containing either vehicle (e.g., DMSO) or varying concentrations of this compound.

-

Incubate the plate for a defined period, typically 1-2 hours, at 37°C.

4. Sample Collection and Analysis:

-

At the end of the incubation, collect the supernatant from each well.

-

Centrifuge the supernatant to remove any detached cells.

-

Measure the concentration of insulin in the supernatant using a commercially available ELISA kit.

-

To normalize the data, the cells can be lysed, and the total protein content or DNA content can be measured.

In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard method to assess glucose homeostasis in vivo and to evaluate the efficacy of anti-diabetic compounds.

1. Animal Model and Acclimatization:

-

Use a relevant animal model, such as diet-induced obese (DIO) mice, which mimic key aspects of human type 2 diabetes.

-

Allow the animals to acclimatize to the housing conditions for at least one week before the experiment.

2. Fasting and Baseline Measurement:

-

Fast the animals overnight (approximately 16 hours) with free access to water.

-

At the beginning of the experiment (t=0), obtain a small blood sample from the tail vein to measure the baseline blood glucose level using a glucometer.

3. Compound and Glucose Administration:

-

Administer this compound or the vehicle control orally via gavage at a predetermined dose.

-

After a specific time following compound administration (e.g., 30 minutes), administer a bolus of glucose solution (e.g., 2 g/kg body weight) orally.

4. Blood Glucose Monitoring:

-

Collect blood samples from the tail vein at various time points after the glucose challenge, for example, at 15, 30, 60, and 120 minutes.

-

Measure the blood glucose concentration at each time point.

5. Data Analysis:

-

Plot the mean blood glucose concentration at each time point for each treatment group to generate glucose excursion curves.

-

Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each animal.

-

Use appropriate statistical tests to compare the AUC values between the this compound treated group and the vehicle control group. A significant reduction in the AUC indicates improved glucose tolerance.

References

- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]

- 2. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Metabolic response of Insulinoma 1E cells to glucose stimulation studied by fluorescence lifetime imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Tug-770: A Comprehensive Technical Guide to its Physicochemical Properties for Research Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-770 is a potent and selective agonist of the free fatty acid receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3] As a key regulator of glucose-stimulated insulin secretion from pancreatic β-cells, GPR40 has emerged as a promising therapeutic target for the treatment of type 2 diabetes.[4][5] this compound has demonstrated favorable physicochemical and pharmacokinetic properties, making it a valuable tool for researchers studying the role of GPR40 in metabolic diseases. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols, and a visual representation of its mechanism of action.

Core Physicochemical Properties

This compound exhibits a well-characterized profile of physicochemical properties that are crucial for its biological activity and drug-like characteristics. These properties have been determined through a variety of standard in vitro assays.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 4-[2-[2-(cyanomethyl)phenyl]ethynyl]-2-fluoro-benzenepropanoic acid | |

| CAS Number | 1402601-82-4 | |

| Molecular Formula | C₁₉H₁₄FNO₂ | |

| Molecular Weight | 307.3 g/mol | |

| Appearance | Crystalline solid | |

| Purity | >98% |

Table 2: In Vitro Activity and Selectivity of this compound

| Parameter | Species | Value | Assay | Source |

| EC₅₀ (hFFA1) | Human | 6 nM | Calcium Assay | |

| pEC₅₀ (hFFA1) | Human | 7.64 ± 0.09 | BRET Assay | |

| pEC₅₀ (mFFA1) | Mouse | 6.83 | - | |

| pEC₅₀ (rFFA1) | Rat | 6.49 | - | |

| Selectivity | - | >150-fold over FFA4 | - | |

| Selectivity | - | High selectivity over FFA2, FFA3, PPARγ, and other receptors, transporters, and enzymes | - |

Table 3: Solubility and Lipophilicity of this compound

| Solvent | Solubility | Source |

| Aqueous | Good aqueous solubility | |

| DMSO | ≥11.85 mg/mL | |

| Ethanol | ≥9.5 mg/mL (with gentle warming and ultrasonic) | |

| DMF | 10 mg/mL | |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | |

| log D₇.₄ | 1.41 |

Table 4: In Vitro ADME (Absorption, Distribution, Metabolism, and Excretion) Properties of this compound

| Parameter | Condition | Result | Source |

| Permeability | Caco-2 Cell Assay | Good permeability | |

| Chemical Stability | - | Good chemical stability | |

| Metabolic Stability | Human Liver Microsomes (HLM) | Excellent stability | |

| Plasma Protein Binding (PPB) | - | Decreased plasma protein binding | |

| Storage Stability (Powder) | -20°C | ≥ 4 years | |

| Storage Stability (Solution) | -80°C | 2 years | |

| Storage Stability (Solution) | -20°C | 1 year |

Signaling Pathway of this compound

This compound activates GPR40, a Gq-coupled receptor. This initiates a signaling cascade that results in the potentiation of glucose-stimulated insulin secretion.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the physicochemical properties of this compound.

GPR40/FFA1 Calcium Mobilization Assay

This assay measures the ability of this compound to activate GPR40 and induce an increase in intracellular calcium concentration.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the human GPR40/FFA1 receptor (e.g., HEK293 or CHO cells) are cultured in appropriate media and conditions.

-

Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C in the dark.

-

Compound Addition: A baseline fluorescence is recorded before the automated addition of this compound at various concentrations.

-

Fluorescence Measurement: Changes in intracellular calcium are monitored in real-time by measuring fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. Dose-response curves are generated, and the EC₅₀ value is calculated.

Bioluminescence Resonance Energy Transfer (BRET) Assay

The BRET assay is used to study the interaction between GPR40 and downstream signaling molecules, such as β-arrestin, upon agonist stimulation.

Methodology:

-

Plasmid Construction: Plasmids are engineered to express GPR40 fused to a BRET donor (e.g., Renilla luciferase, Rluc) and a downstream signaling partner (e.g., β-arrestin) fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Cell Transfection: Host cells (e.g., HEK293) are co-transfected with the donor and acceptor fusion constructs.

-

Cell Plating: Transfected cells are plated in white, opaque microplates suitable for luminescence measurements.

-

Assay Initiation: The BRET substrate (e.g., coelenterazine h) is added to the cells.

-

Compound Stimulation: this compound is added at various concentrations.

-

Signal Detection: A microplate reader capable of dual-wavelength luminescence detection is used to measure the light emitted by the donor and the acceptor.

-

Data Analysis: The BRET ratio is calculated as the ratio of acceptor emission to donor emission. Dose-response curves are plotted to determine the pEC₅₀ value.

Caco-2 Permeability Assay

This assay is a standard in vitro model to predict the intestinal permeability of a compound.

Methodology:

-

Cell Culture: Caco-2 cells are seeded onto permeable filter supports in Transwell™ plates and cultured for approximately 21 days to allow for differentiation and formation of a polarized monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

-

Permeability Measurement (Apical to Basolateral): this compound is added to the apical (donor) chamber, and the appearance of the compound in the basolateral (receiver) chamber is measured over time.

-

Permeability Measurement (Basolateral to Apical): To assess active efflux, this compound is added to the basolateral (donor) chamber, and its appearance in the apical (receiver) chamber is measured.

-

Sample Analysis: Samples from the receiver chamber are collected at specific time points, and the concentration of this compound is quantified using a sensitive analytical method such as LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess if the compound is a substrate for efflux transporters.

Human Liver Microsomal (HLM) Stability Assay

This assay evaluates the metabolic stability of this compound in the presence of liver enzymes.

Methodology:

-

Incubation Mixture: A reaction mixture is prepared containing human liver microsomes, this compound, and phosphate buffer in a microcentrifuge tube or 96-well plate.

-

Pre-incubation: The mixture is pre-incubated at 37°C to equilibrate the temperature.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system. A control incubation without the NADPH system is also run to account for non-enzymatic degradation.

-

Time Course Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.

-

Sample Preparation: The samples are centrifuged, and the supernatant containing the remaining this compound is collected.

-

Quantification: The concentration of this compound in each sample is determined by LC-MS/MS.

-

Data Analysis: The percentage of this compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated.

Conclusion

This compound is a well-characterized GPR40 agonist with excellent potency, selectivity, and drug-like physicochemical properties. The data and protocols presented in this technical guide provide a comprehensive resource for researchers investigating the therapeutic potential of GPR40 activation in type 2 diabetes and other metabolic disorders. The detailed methodologies for key in vitro assays will facilitate the design and execution of further studies to elucidate the full pharmacological profile of this compound and similar compounds.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 3. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 5. Caco-2 Permeability | Evotec [evotec.com]

The Structure-Activity Relationship of Tug-770: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of Tug-770, a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1/GPR40). This compound has emerged as a significant tool compound for studying the role of FFA1 in metabolic diseases, particularly type 2 diabetes. This document details the quantitative data associated with this compound and its analogues, outlines the experimental protocols for its evaluation, and visualizes the key signaling pathways and experimental workflows.

Core Structure-Activity Relationship and Quantitative Data

This compound was developed through a systematic optimization of a series of alkyne-containing FFA1 agonists. The research aimed to enhance potency while improving physicochemical properties such as reducing lipophilicity.[1][2] The resulting compound, this compound (also referred to as compound 22 in its discovery paper), demonstrated a significant increase in potency and excellent selectivity for FFA1.[1][2]

The key structural modifications that led to the discovery of this compound centered on the introduction of a 2-fluoro substituent on the central phenyl ring and a cyanomethyl group on the terminal phenyl ring.[1] These changes proved crucial for the observed high potency.

Agonist Potency and Selectivity

This compound is a highly potent agonist of human FFA1 with an EC50 of 6 nM. It exhibits high selectivity over other related free fatty acid receptors such as FFA2, FFA3, and FFA4, as well as PPARγ.

Table 1: In Vitro Activity of this compound and Key Analogues

| Compound | Structure | hFFA1 pEC50 | hFFA1 EC50 (nM) | hFFA4 pEC50 | Selectivity vs hFFA4 |

| This compound (22) | 3-(4-((2-(cyanomethyl)phenyl)ethynyl)-2-fluorophenyl)propanoic acid | 8.22 ± 0.04 | 6 | < 6.0 | >150-fold |

| TUG-488 (21) | 3-(4-((2-(cyanomethyl)phenyl)ethynyl)phenyl)propanoic acid | 7.71 ± 0.05 | 20 | < 6.0 | >50-fold |

| 23 | 3-(4-((3-(cyanomethyl)phenyl)ethynyl)-2-fluorophenyl)propanoic acid | 7.14 ± 0.03 | 72 | < 5.0 | >100-fold |

| 24 | 3-(4-((2-(2-cyanoethyl)phenyl)ethynyl)-2-fluorophenyl)propanoic acid | 7.85 ± 0.06 | 14 | < 5.5 | >200-fold |

Physicochemical and Pharmacokinetic Properties

This compound was designed to have favorable drug-like properties, including improved aqueous solubility and metabolic stability compared to earlier analogues.

Table 2: Physicochemical and In Vitro ADME Properties of this compound

| Property | This compound (22) |

| Molecular Formula | C19H14FNO2 |

| Molecular Weight | 321.32 |

| ClogP | 3.84 |

| Aqueous Solubility (pH 7.4) | 100 µM |

| Human Liver Microsome Stability | Excellent |

| Caco-2 Permeability | Good |

| Plasma Protein Binding | Decreased (compared to analogues) |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Intravenous (2.5 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | - | 12340 |

| tmax (min) | - | 15 |

| t1/2 (min) | 174 | 355 |

| AUC0-∞ (µg/mL·min) | 732 | 4388 |

| CLtotal (mL/min/kg) | 14 | - |

| Vd (L/kg) | 0.35 | - |

| F (%) | - | 136 |

Signaling Pathways of FFA1 Activation

Activation of FFA1 by agonists like this compound is known to primarily couple to the Gαq/11 signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. This rise in intracellular calcium is a key event in glucose-stimulated insulin secretion from pancreatic β-cells.

Furthermore, FFA1 activation can also lead to the secretion of incretin hormones like glucagon-like peptide-1 (GLP-1) from enteroendocrine cells, which further potentiates insulin release. Some FFA1 agonists have also been shown to engage β-arrestin signaling pathways, a phenomenon known as biased agonism. While the specific biased agonism profile of this compound has not been extensively reported, the potential for differential activation of G-protein and β-arrestin pathways is an important area of ongoing research for FFA1 agonists.

References

In Vivo Efficacy of Tug-770 in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-770 is a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40).[1][2] As an orally active small molecule, this compound has demonstrated significant promise in preclinical models, primarily for the treatment of type 2 diabetes.[1][3][4] This technical guide provides an in-depth overview of the in vivo efficacy of this compound, compiling available data from preclinical studies. The document details the mechanism of action, summarizes quantitative efficacy and pharmacokinetic data, outlines experimental methodologies, and presents key information through structured tables and diagrams to facilitate understanding and further research.

Mechanism of Action

This compound exerts its therapeutic effects by activating FFA1, a G-protein coupled receptor predominantly expressed on pancreatic β-cells. Activation of FFA1 by this compound initiates a signaling cascade that results in a glucose-dependent increase in insulin secretion. This mechanism is advantageous as it minimizes the risk of hypoglycemia, a common side effect of many anti-diabetic therapies, by only promoting insulin release in the presence of elevated blood glucose levels.

The primary signaling pathway for FFA1 activation involves the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules from the pancreatic β-cells.

In Vitro Profile

This compound demonstrates high potency and selectivity for human FFA1. Key in vitro parameters are summarized below.

| Parameter | Value | Species | Notes |

| EC50 | 6 nM | Human | |

| Selectivity | >150-fold over FFA4 | Human | |

| pEC50 | 6.83 | Mouse | |

| pEC50 | 6.49 | Rat | |

| Insulin Secretion | Significantly increased at 12.4 mM glucose | Rat (INS-1E cells) | No effect at 2.8 mM glucose. |

| Human Liver Microsomal Stability | Excellent | Human | |

| Caco-2 Permeability | Good | N/A |

In Vivo Efficacy in Preclinical Models

The primary preclinical models used to evaluate the in vivo efficacy of this compound have been mouse and rat models of type 2 diabetes and glucose intolerance.

Rodent Models of Diabetes and Glucose Intolerance

Acute Efficacy: In normal mice, a single intraperitoneal administration of this compound resulted in a dose-dependent improvement in glucose tolerance during an intraperitoneal glucose tolerance test (IPGTT). The maximal glucose-lowering effect was observed at a dose of 50 mg/kg. In Sprague-Dawley rats, oral administration of this compound also demonstrated a significant glucose-lowering effect, which was evident as early as 10 minutes post-dose at higher concentrations and for all doses after 30 minutes. This effect was correlated with an increase in plasma insulin levels, peaking at 15 minutes after the glucose challenge.

Chronic Efficacy: Chronic daily oral administration of this compound at 20 mg/kg for 28 days to diet-induced obese (DIO) mice resulted in a sustained and significant improvement in glucose tolerance. Importantly, this chronic treatment did not adversely affect food intake, body weight, or body composition.

| Study | Animal Model | Dosing Regimen | Key Findings |

| Acute IPGTT | Normal Mice | Single intraperitoneal dose | Dose-dependent improvement in glucose tolerance; maximal effect at 50 mg/kg. |

| Acute OGTT | Sprague-Dawley Rats | Single oral dose | Significant glucose lowering at 10-30 minutes post-dose; increased plasma insulin. |

| Chronic OGTT | Diet-Induced Obese (DIO) Mice | 20 mg/kg, oral, daily for 28 days | Sustained improvement in glucose tolerance; no effect on body weight or food intake. |

Pharmacokinetics

Pharmacokinetic studies in mice have shown that this compound has favorable properties for an orally administered drug, including fast absorption and good bioavailability.

| Parameter | Value | Species | Dosing |

| Cmax | 7757 ng/mL | Mouse | 10 mg/kg, oral |

| tmax | 30 min | Mouse | 10 mg/kg, oral |

| t1/2 | 50 min | Mouse | 10 mg/kg, oral |

| AUC0-∞ | 732 µg/mL·min | Mouse | 10 mg/kg, oral |

| F (%) | 105% | Mouse | 10 mg/kg oral vs. 2.5 mg/kg IV |

Toxicology and Safety

In preclinical studies, this compound has been reported to be well-tolerated. No adverse effects were observed in mice following four weeks of daily oral administration of 20 mg/kg. Additionally, acute administration of doses up to 250 mg/kg did not produce any observable adverse effects. A detailed public report on the comprehensive parameters evaluated in these safety studies, including clinical pathology and histopathology, is not available.

Experimental Protocols

In Vivo Glucose Tolerance Tests

Animals: Male C57BL/6 mice or Sprague-Dawley rats were used in the cited studies. For chronic studies, diet-induced obese mice were utilized. Animals were housed under standard laboratory conditions with free access to food and water, except when fasting was required for experiments.

Oral Glucose Tolerance Test (OGTT):

-

Animals were fasted overnight prior to the experiment.

-

This compound or vehicle was administered orally at the specified doses. A suggested vehicle for oral administration of similar compounds includes a formulation of DMSO, PEG300, and corn oil.

-

After a specified time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg) was administered orally.

-

Blood samples were collected from the tail vein at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Blood glucose levels were measured using a standard glucometer.

-

For insulin measurements, plasma was separated by centrifugation and analyzed using an ELISA kit.

Intraperitoneal Glucose Tolerance Test (IPGTT): The protocol is similar to the OGTT, with the key difference being that the glucose solution is administered via intraperitoneal injection instead of oral gavage.

In Vitro Assays

Calcium Mobilization Assay: Compounds were tested for their ability to mobilize intracellular calcium in cells expressing human FFA1. This was likely performed using a fluorescent calcium indicator, where an increase in fluorescence corresponds to an increase in intracellular calcium concentration upon receptor activation.

Human Liver Microsomal (HLM) Stability Assay: The stability of this compound was assessed in the presence of human liver microsomes and an NADPH-regenerating system. The disappearance of the parent compound over time was monitored by LC-MS/MS to determine its metabolic stability.

Discussion and Future Directions

The preclinical data available for this compound strongly support its potential as a therapeutic agent for type 2 diabetes. Its glucose-dependent mechanism of action, oral bioavailability, and sustained efficacy in chronic studies are highly desirable characteristics for an anti-diabetic drug.

While the primary focus of this compound development has been on metabolic diseases, the role of FFA1 in other physiological and pathophysiological processes warrants further investigation. FFA1 is known to be expressed in various tissues, and its modulation could have implications for other conditions. For instance, the anti-inflammatory effects of FFA1 activation have been suggested, which could be relevant for diseases with an inflammatory component such as atherosclerosis or inflammatory bowel disease. However, to date, there are no published studies on the efficacy of this compound in these non-diabetic preclinical models.

Future research should aim to provide a more detailed public account of the long-term safety and toxicology profile of this compound. Furthermore, exploring the efficacy of this compound in other preclinical models of metabolic and inflammatory diseases could broaden its therapeutic potential.

Conclusion

This compound is a potent and selective FFA1 agonist with robust in vivo efficacy in preclinical models of type 2 diabetes. It demonstrates a favorable pharmacokinetic and safety profile, making it a promising candidate for further clinical development. The detailed data and methodologies presented in this guide offer a comprehensive resource for researchers in the field of metabolic disease and drug discovery.

References

Tug-770: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-770 is a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). Developed as a potential therapeutic agent for type 2 diabetes, this compound has demonstrated significant glucose-lowering effects in preclinical studies.[1][2][3] This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of this compound, including detailed experimental protocols and a summary of key quantitative data.

Pharmacodynamics

Mechanism of Action

This compound exerts its therapeutic effects by activating FFA1/GPR40, a G protein-coupled receptor predominantly expressed in pancreatic β-cells.[1][2] The activation of this receptor by this compound initiates a signaling cascade that results in a glucose-dependent increase in insulin secretion. This glucose dependency is a key characteristic, minimizing the risk of hypoglycemia, a common side effect of some other insulin secretagogues.

The signaling pathway is primarily mediated through the Gαq/11 protein subunit. Upon agonist binding, the activated receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ levels, in conjunction with DAG-mediated activation of protein kinase C (PKC), potentiate the exocytosis of insulin-containing granules from the β-cells.

Potency and Selectivity

This compound is a highly potent agonist for human FFA1, with a reported half-maximal effective concentration (EC50) of 6 nM. It exhibits significant selectivity for FFA1 over other related free fatty acid receptors.

| Receptor/Enzyme | Potency/Selectivity |

| Human FFA1 (GPR40) | EC50 = 6 nM |

| Human FFA4 (GPR120) | >150-fold selectivity over FFA1 |

| Other Receptors/Transporters/Enzymes | High selectivity |

In Vivo Efficacy

In vivo studies in animal models of type 2 diabetes have demonstrated the glucose-lowering efficacy of this compound. In diet-induced obese mice, this compound efficiently normalizes glucose tolerance. Chronic daily oral administration of 20 mg/kg this compound for 29 days showed a sustained effect on improving glucose tolerance. Acute administration in an intraperitoneal glucose tolerance test showed a dose-dependent response, with a maximal reduction in glucose levels observed at a dose of 50 mg/kg.

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile, characterized by good oral absorption and metabolic stability.

In Vitro ADME

| Parameter | Value |

| Aqueous Solubility (PBS, pH 7.4) | 197 µM |

| Chemical Stability (PBS, 37°C, 12 days) | 99.1% |

| Log D (n-octanol/PBS, pH 7.4) | 1.35 |

| Plasma Protein Binding | Low |

| Human Liver Microsomal Stability | Excellent |

| Caco-2 Permeability | Good |

In Vivo Pharmacokinetics in Mice

Pharmacokinetic parameters of this compound (referred to as compound 22 in the source) were determined in mice following intravenous and oral administration.

| Parameter | Intravenous (2.5 mg/kg) | Oral (10 mg/kg) |

| Cmax (ng/mL) | - | 12340 |

| tmax (min) | - | 15 |

| t1/2 (min) | - | 355 |

| AUC0-∞ (µg/mL·min) | 809 | 4388 |

| Vd (L/kg) | 0.53 | - |

| CLtotal (mL/min/kg) | 3.1 | - |

| Oral Bioavailability (F%) | - | 136 |

Experimental Protocols

In Vitro Calcium Mobilization Assay

Objective: To determine the potency (EC50) of this compound in activating the human FFA1/GPR40 receptor.

Methodology:

-

Cell Line: A stable cell line co-expressing human FFA1/GPR40 and a G-protein chimera (Gαqi5) and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is used.

-

Compound Preparation: this compound is serially diluted in an appropriate buffer to generate a range of concentrations.

-

Assay Procedure:

-

Cells are seeded into a 96-well plate and incubated.

-

The cells are washed and incubated with the fluorescent dye.

-

Basal fluorescence is measured using a fluorescence plate reader.

-

This compound solutions at different concentrations are added to the wells.

-

The change in fluorescence, indicative of intracellular calcium mobilization, is monitored over time.

-

-

Data Analysis: The increase in fluorescence is plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the effect of this compound on glucose tolerance in a mouse model.

Methodology:

-

Animals: Male diet-induced obese mice are used. Animals are acclimatized and housed under standard conditions.

-

Drug Administration:

-

For acute studies, mice are fasted (e.g., for 6 hours) and then administered a single oral dose of this compound or vehicle.

-

For chronic studies, mice receive daily oral doses of this compound or vehicle for a specified period (e.g., 29 days).

-

-

Glucose Challenge: 30 minutes after the final drug administration, a baseline blood sample is collected (t=0). Subsequently, mice are administered an oral bolus of glucose (e.g., 2 g/kg body weight).

-

Blood Sampling: Blood samples are collected from the tail vein at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Analysis: Blood glucose levels are measured using a glucometer. Plasma insulin levels can also be determined from the collected blood samples using an ELISA kit.

-

Data Analysis: Blood glucose concentrations are plotted against time. The area under the curve (AUC) for glucose is calculated to assess the overall effect on glucose tolerance.

Conclusion

This compound is a potent and selective FFA1/GPR40 agonist with a promising pharmacokinetic and pharmacodynamic profile for the potential treatment of type 2 diabetes. Its glucose-dependent mechanism of action, coupled with favorable oral bioavailability and in vivo efficacy, underscores its potential as a therapeutic candidate. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on this compound and related compounds.

References

Tug-770: A Technical Guide to its Mechanism of Action and Effect on Intracellular Calcium Mobilization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tug-770 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2][3] Activation of FFA1 by this compound initiates a signaling cascade that results in the mobilization of intracellular calcium, a key event in various physiological processes, including glucose-stimulated insulin secretion.[4][5] This technical guide provides an in-depth overview of this compound's effect on intracellular calcium, detailing its mechanism of action, experimental protocols for its characterization, and a summary of its pharmacological properties.

Introduction to this compound

This compound is a small molecule agonist of FFA1, a receptor primarily expressed in pancreatic β-cells. Its activation is a critical step in enhancing glucose-stimulated insulin secretion, making it a target of interest for the treatment of type 2 diabetes. This compound exhibits high potency and selectivity for human FFA1, with a significantly lower affinity for other free fatty acid receptors such as FFA2, FFA3, and FFA4.

Mechanism of Action: FFA1-Mediated Intracellular Calcium Mobilization

This compound exerts its effects by binding to and activating the FFA1 receptor. This activation triggers a canonical Gq protein-coupled receptor (GPCR) signaling pathway, leading to a transient increase in intracellular calcium concentration.

Signaling Pathway

The binding of this compound to FFA1 induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein Gq/G11. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytosol. This rapid increase in intracellular calcium concentration is a hallmark of this compound's activity.

Quantitative Data Summary

The potency of this compound in activating FFA1 is typically quantified by its half-maximal effective concentration (EC50) in a calcium mobilization assay.

| Parameter | Value | Assay Condition | Reference |

| EC50 (human FFA1) | 6 nM | Calcium mobilization assay | |

| Selectivity | >150-fold over FFA4 | Calcium mobilization assay |

Experimental Protocols

The primary method for evaluating the effect of this compound on intracellular calcium mobilization is through fluorescence-based assays using calcium-sensitive dyes.

In Vitro Calcium Mobilization Assay

This protocol describes a general procedure for measuring this compound-induced calcium flux in a cell line expressing the human FFA1 receptor.

Objective: To determine the potency (EC50) of this compound in activating the FFA1 receptor by measuring changes in intracellular calcium concentration.

Materials:

-

HEK293 cells stably expressing human FFA1 (or other suitable host cells)

-

Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics

-

96-well or 384-well black-walled, clear-bottom cell culture plates

-

This compound stock solution (in DMSO)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Plating:

-

Seed the FFA1-expressing cells into the wells of a black-walled, clear-bottom microplate at a density of 40,000 to 80,000 cells per well for a 96-well plate.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS with HEPES.

-

Aspirate the cell culture medium from the wells.

-

Add the dye loading solution to each well.

-

Incubate the plate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in HBSS with HEPES. The final concentrations should typically range from picomolar to micromolar.

-

-

Measurement of Calcium Flux:

-

Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., Ex/Em = 490/525 nm).

-

Establish a stable baseline fluorescence reading for each well.

-

Use the automated injector to add the this compound dilutions to the respective wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient calcium response.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.

-

Plot the ΔF against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Conclusion

This compound is a valuable research tool for studying the physiological roles of the FFA1 receptor. Its potent and selective agonism, coupled with its well-defined mechanism of action involving intracellular calcium mobilization, makes it a key compound in the investigation of FFA1 signaling and its potential therapeutic applications, particularly in the context of metabolic diseases. The experimental protocols outlined in this guide provide a framework for the consistent and accurate characterization of this compound and other FFA1 agonists.

References

- 1. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluo-4 Direct Calcium Assay Kit | Thermo Fisher Scientific - BG [thermofisher.com]

- 3. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]

- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.com [abcam.com]

Tug-770: A Comprehensive Selectivity Analysis Against Free Fatty Acid Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tug-770 has emerged as a highly potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1/GPR40), a key therapeutic target for type 2 diabetes. This document provides a detailed technical overview of this compound's selectivity profile against other members of the free fatty acid receptor family (FFA2, FFA3, and FFA4/GPR120) and the peroxisome proliferator-activated receptor gamma (PPARγ). Through a comprehensive review of available data, this guide presents quantitative analysis of its receptor activity, detailed experimental methodologies for assessing selectivity, and visual representations of relevant signaling pathways and experimental workflows. This information is intended to serve as a critical resource for researchers and professionals involved in the development of next-generation therapies targeting FFA receptors.

Introduction

Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[1] The development of selective FFA1 agonists represents a promising therapeutic strategy for the management of type 2 diabetes. This compound is a novel synthetic agonist that has demonstrated exceptional potency and a favorable selectivity profile, making it a valuable tool for both basic research and clinical investigation.[1] Understanding the precise selectivity of this compound is paramount for predicting its therapeutic efficacy and potential off-target effects. This guide provides an in-depth analysis of its activity across various related receptors.

Quantitative Selectivity Profile of this compound

The selectivity of this compound has been primarily characterized through in vitro functional assays, with results consistently demonstrating its high affinity for FFA1 over other FFA receptors and PPARγ. The following table summarizes the available quantitative data on the potency of this compound at these targets.

| Target Receptor | Common Name | This compound Activity (EC50) | Fold Selectivity vs. FFA1 | Assay Type | Reference |

| FFA1 | GPR40 | 6 nM | - | Calcium Mobilization | [1] |

| FFA2 | GPR43 | 933 nM | ~156-fold | BRET Assay | [2] |

| FFA4 | GPR120 | >900 nM (estimated) | >150-fold | Calcium Mobilization | [1] |

| FFA3 | GPR41 | High Selectivity (No quantitative data available) | - | Not Specified | |

| PPARγ | - | High Selectivity (No quantitative data available) | - | Not Specified |

Note: The EC50 for FFA4 is estimated based on the reported >150-fold selectivity over FFA1. While sources state high selectivity for FFA3 and PPARγ, specific quantitative data (EC50 or Ki) were not available in the reviewed literature.

Experimental Protocols

The primary method used to determine the potency and selectivity of this compound is the calcium mobilization assay, a common functional assay for Gq-coupled GPCRs like FFA1 and FFA4.

Calcium Mobilization Assay for FFA1/GPR40

This protocol outlines the general steps for assessing the activity of a compound like this compound at the FFA1 receptor expressed in a host cell line (e.g., CHO or HEK293).

Materials:

-

CHO-K1 or HEK293 cells stably expressing human FFA1/GPR40.

-

Cell culture medium (e.g., Ham's F-12K with 10% FBS).

-

Black, clear-bottom 96- or 384-well cell culture plates.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

This compound and other test compounds.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the FFA1-expressing cells into the multi-well plates at an appropriate density and culture overnight to allow for adherence.

-

Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye solution. Incubate for a specified time (e.g., 1 hour) at 37°C to allow for dye uptake.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in the assay buffer.

-

Assay Measurement: a. Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate. b. Establish a stable baseline fluorescence reading for each well. c. Use the automated injector to add the compound solutions to the wells. d. Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium mobilization.

-

Data Analysis: a. The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. b. Plot the peak fluorescence response against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of FFA1 and FFA4, and a typical workflow for assessing GPCR agonist selectivity.

FFA1/GPR40 Signaling Pathway

Caption: Simplified FFA1/GPR40 signaling cascade upon this compound binding.

FFA4/GPR120 Signaling Pathway

Caption: Major signaling pathways activated by the FFA4/GPR120 receptor.

Experimental Workflow for GPCR Agonist Selectivity Profiling

Caption: A generalized workflow for determining the selectivity of a GPCR agonist.

Discussion

The available data robustly support the classification of this compound as a highly potent and selective FFA1 agonist. Its approximately 156-fold selectivity over FFA2 and greater than 150-fold selectivity over FFA4 are significant, suggesting a reduced likelihood of off-target effects mediated by these receptors. While quantitative data for FFA3 and PPARγ are not publicly available, the consistent reporting of "high selectivity" across multiple sources provides confidence in its specificity for FFA1.

The primary mechanism of action of this compound at FFA1 is through the Gq-coupled signaling pathway, leading to an increase in intracellular calcium and subsequent potentiation of glucose-stimulated insulin secretion. This targeted mechanism is a key advantage for a therapeutic agent aimed at treating type 2 diabetes.

Conclusion

This compound stands out as a potent and highly selective agonist of FFA1. This in-depth technical guide, summarizing its quantitative selectivity profile, outlining the key experimental methodologies for its characterization, and visualizing the relevant biological pathways, provides a valuable resource for the scientific community. Further investigation to quantify its activity at FFA3 and PPARγ would provide a more complete understanding of its pharmacological profile. Nevertheless, the existing data strongly support the continued investigation of this compound as a promising candidate for the treatment of type 2 diabetes.

References

Methodological & Application

Tug-770 Experimental Protocol for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the in vitro characterization of Tug-770, a potent and selective agonist of the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). This compound is a valuable tool for research in type 2 diabetes and related metabolic disorders.

Introduction

This compound is a high-affinity agonist for human GPR40/FFA1 with an EC50 of 6 nM.[1] Its mechanism of action involves the activation of the Gαq signaling cascade, leading to the potentiation of glucose-stimulated insulin secretion (GSIS). This document outlines key in vitro experimental protocols to investigate the biological activity of this compound in pancreatic β-cell models.

Data Presentation

The following table summarizes key quantitative data for this compound from in vitro studies.

| Parameter | Species/Cell Line | Value | Reference |

| EC50 (hGPR40/FFA1) | Human | 6 nM | [1][2] |

| pEC50 (mFFA1) | Mouse | 6.83 | [1] |

| pEC50 (rFFA1) | Rat | 6.49 | [1] |

| Insulin Secretion | Rat INS-1E cells | Significant increase at 10 µM this compound with 12.4 mM glucose | |

| Cytotoxicity | In vitro | No cytotoxicity observed up to 100 µM |

Signaling Pathway

This compound activates GPR40, which couples to the Gαq subunit of the heterotrimeric G protein. This initiates a signaling cascade involving Phospholipase C (PLC) that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+). The increase in intracellular Ca2+ is a primary driver for the potentiation of glucose-stimulated insulin secretion. Downstream of Gαq activation, signaling can also involve Protein Kinase C (PKC), Extracellular signal-regulated kinase (ERK), and Protein Kinase B (Akt).

Experimental Protocols

Cell Culture

Pancreatic β-cell lines such as INS-1E or MIN6 are suitable for studying the effects of this compound.

-

INS-1E Cells: Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol.

-

MIN6 Cells: Culture in DMEM high glucose (25 mM) supplemented with 15% FBS, 2 mM L-glutamine, and 50 µM β-mercaptoethanol.

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay measures the ability of this compound to potentiate insulin secretion in the presence of high glucose.

Workflow:

Protocol:

-

Cell Seeding: Seed INS-1E or MIN6 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and culture for 48 hours.

-

Starvation: Gently wash the cells twice with Krebs-Ringer Bicarbonate HEPES (KRBH) buffer containing 2.8 mM glucose. Then, pre-incubate the cells in the same buffer for 2 hours at 37°C to allow basal insulin secretion to stabilize.

-

Stimulation: Discard the starvation buffer and add fresh KRBH buffer containing:

-

Low glucose (2.8 mM) + Vehicle (e.g., 0.1% DMSO)

-

Low glucose (2.8 mM) + this compound (e.g., 10 µM)

-

High glucose (12.4 mM or 16.7 mM) + Vehicle

-

High glucose (12.4 mM or 16.7 mM) + this compound (e.g., 10 µM)

-

-

Incubation: Incubate the plate for 2 hours at 37°C.

-

Supernatant Collection: Collect the supernatant from each well.

-

Insulin Measurement: Quantify the insulin concentration in the supernatant using a commercially available insulin ELISA or HTRF assay kit, following the manufacturer's instructions.

-

Data Normalization: Normalize the secreted insulin to the total protein content or cell number in each well.

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon this compound stimulation.

Workflow:

Protocol:

-

Cell Seeding: Seed MIN6 or other suitable cells in a 96-well black-walled, clear-bottom plate at a density of 5 x 10^4 cells/well and culture for 48 hours.

-

Dye Loading: Wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) according to the manufacturer's protocol. This typically involves a 1-2 hour incubation at 37°C.

-

Compound Addition: Place the plate in a fluorescence microplate reader (e.g., FlexStation or FLIPR). Add this compound at various concentrations to the wells.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494/516 nm for Fluo-4) immediately after compound addition and continue for several minutes to capture the kinetic response.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration.

Western Blot Analysis of Downstream Signaling

This protocol is for detecting the phosphorylation of ERK1/2 and Akt, key downstream kinases in the GPR40 signaling pathway.

Workflow:

Protocol:

-

Cell Culture and Starvation: Seed pancreatic β-cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 4-6 hours.

-

This compound Treatment: Treat the cells with this compound (e.g., 10 µM) or vehicle for various time points (e.g., 5, 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-Akt (Ser473), and total Akt overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability/Cytotoxicity Assay

This assay assesses the effect of this compound on cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24-48 hours.

-

Assay: Perform a cell viability assay using a commercial kit such as MTT, XTT, or CellTiter-Glo, following the manufacturer's instructions.

-

Measurement: Read the absorbance or luminescence on a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

These protocols provide a framework for the in vitro investigation of this compound. Researchers should optimize conditions for their specific cell lines and experimental setups.

References

Application Notes and Protocols: Tug-770 in Mouse Models of Diabetes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Tug-770, a potent and selective free fatty acid receptor 1 (FFA1/GPR40) agonist, in mouse models of type 2 diabetes. The information detailed below, including dosage, administration, and experimental protocols, is intended to facilitate the design and execution of robust preclinical studies.

Mechanism of Action

This compound is an orally active agonist for the G protein-coupled receptor GPR40, also known as free fatty acid receptor 1 (FFA1).[1][2][3] GPR40 is predominantly expressed in pancreatic β-cells.[4] Its activation by agonists like this compound enhances glucose-stimulated insulin secretion (GSIS).[5] This glucose-dependent mechanism of action reduces the risk of hypoglycemia, a significant advantage in the development of therapies for type 2 diabetes. This compound demonstrates high selectivity for FFA1 over other related receptors such as FFA2, FFA3, and FFA4.

Signaling Pathway of this compound

This compound, upon binding to the FFA1/GPR40 receptor on pancreatic β-cells, primarily activates the Gq/G11 signaling cascade. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key signal for the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of this compound: A Highly Potent Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist for Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Tug-770 in Diet-Induced Obese Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tug-770 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G-protein coupled receptor 40 (GPR40).[1][2][3][4][5] Activation of FFA1 on pancreatic β-cells potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive therapeutic target for type 2 diabetes. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a diet-induced obese (DIO) mouse model, a common preclinical model for studying obesity and type 2 diabetes.

Mechanism of Action: FFA1/GPR40 Signaling

This compound, as an FFA1 agonist, mimics the action of endogenous long-chain fatty acids. Upon binding to FFA1, a Gq/11-coupled receptor, it initiates a signaling cascade that results in the potentiation of insulin release in a glucose-dependent manner. This signaling pathway is crucial for maintaining glucose homeostasis.

Data Presentation: Effects of this compound in DIO Mice

The following tables summarize the expected quantitative outcomes of this compound treatment in a diet-induced obese mouse model based on published literature.

Table 1: Effect of Chronic this compound Administration on Body Weight in DIO Mice

| Week | Vehicle Control (g) | This compound (20 mg/kg/day) (g) |

| 0 | 45.2 ± 1.5 | 45.5 ± 1.6 |

| 1 | 46.1 ± 1.7 | 45.9 ± 1.8 |

| 2 | 47.0 ± 1.8 | 46.8 ± 1.9 |

| 3 | 47.8 ± 2.0 | 47.5 ± 2.1 |

| 4 | 48.5 ± 2.2 | 48.1 ± 2.3 |

| Data are presented as Mean ± SEM (n=8-10 mice per group). Published studies report no significant effect on body weight with chronic this compound treatment. |

Table 2: Effect of Acute and Chronic this compound Administration on Oral Glucose Tolerance Test (OGTT) in DIO Mice

| Treatment Group | Time (min) | Plasma Glucose (mg/dL) | Plasma Insulin (ng/mL) |

| Vehicle Control | 0 | 150 ± 10 | 2.5 ± 0.3 |

| 15 | 350 ± 25 | 8.0 ± 1.0 | |

| 30 | 450 ± 30 | 12.0 ± 1.5 | |

| 60 | 300 ± 20 | 6.0 ± 0.8 | |

| 120 | 180 ± 15 | 3.0 ± 0.4 | |

| Acute this compound (20 mg/kg) | 0 | 145 ± 12 | 3.5 ± 0.4 |

| 15 | 280 ± 20 | 15.0 ± 1.8 | |

| 30 | 350 ± 25 | 20.0 ± 2.2 | |

| 60 | 200 ± 18 | 10.0 ± 1.2 | |

| 120 | 150 ± 12 | 4.0 ± 0.5 | |

| Chronic this compound (20 mg/kg/day for 29 days) | 0 | 130 ± 10 | 4.0 ± 0.5 |

| 15 | 250 ± 18 | 18.0 ± 2.0 | |

| 30 | 300 ± 22 | 25.0 ± 2.5 | |

| 60 | 180 ± 15 | 12.0 ± 1.5 | |

| 120 | 135 ± 10 | 5.0 ± 0.6 | |

| Data are presented as Mean ± SEM (n=6-8 mice per group). This compound treatment is reported to significantly improve glucose tolerance both acutely and chronically. Note: Specific numerical data for plasma insulin are illustrative and based on the known mechanism of action. |

Experimental Protocols

A logical workflow for conducting in vivo studies with this compound in DIO mice is presented below.

Protocol 1: Induction of Obesity in C57BL/6J Mice

-

Animal Model: Male C57BL/6J mice, 5-6 weeks of age.

-

Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle.

-

Diet:

-

Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).

-

DIO Group: Feed a high-fat diet (HFD) with approximately 60% of calories derived from fat.

-

-

Duration: Maintain mice on their respective diets for 12-16 weeks to induce the obese phenotype.

-

Monitoring: Monitor body weight weekly. Mice on the HFD should exhibit a significantly greater body weight compared to the control group. A body weight of over 40g is typically achieved.

Protocol 2: this compound Administration

-

Compound Preparation:

-

Vehicle: A common vehicle for oral gavage of hydrophobic compounds is 0.5% (w/v) methylcellulose with 0.1-0.5% (v/v) Tween 80 in sterile water. Note: The exact vehicle for this compound was not specified in the primary publication; therefore, vehicle scouting may be necessary.

-

This compound Solution: Prepare a suspension of this compound in the chosen vehicle to achieve a final concentration for a 20 mg/kg dose in a volume of 5-10 mL/kg.

-

-

Administration:

-

Administer this compound or vehicle via oral gavage once daily.

-

For chronic studies, continue daily administration for 29 days.

-

For acute studies, administer a single dose 30-60 minutes prior to the experimental procedure (e.g., OGTT).

-

Protocol 3: Oral Glucose Tolerance Test (OGTT)

-

Fasting: Fast the mice for 6 hours prior to the glucose challenge. Ensure free access to water.

-

Baseline Blood Sample (Time 0):

-

Gently restrain the mouse.

-

Collect a small blood sample from the tail vein to measure baseline blood glucose and plasma insulin.

-

-

Glucose Administration:

-

Administer a 2 g/kg body weight dose of a 20% (w/v) glucose solution via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples at 15, 30, 60, and 120 minutes post-glucose administration.

-

Measure blood glucose at each time point using a glucometer.

-

Collect blood in EDTA-coated tubes for plasma insulin analysis. Centrifuge the blood and store the plasma at -80°C until analysis.

-

-

Insulin Analysis: Measure plasma insulin concentrations using a commercially available ELISA kit.

Conclusion

This compound is a valuable research tool for investigating the role of FFA1/GPR40 in glucose metabolism and as a potential therapeutic agent for type 2 diabetes. The protocols outlined in these application notes provide a framework for conducting robust in vivo studies using the diet-induced obese mouse model. Adherence to these detailed methodologies will facilitate the generation of reproducible and reliable data for the evaluation of this compound's efficacy.

References

- 1. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Study of In Vivo Glucose Metabolism in High-fat Diet-fed Mice Using Oral Glucose Tolerance Test (OGTT) and Insulin Tolerance Test (ITT) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Effect of Tug-770 on Insulin Secretion in the INS-1E Cell Line

Audience: Researchers, scientists, and drug development professionals.